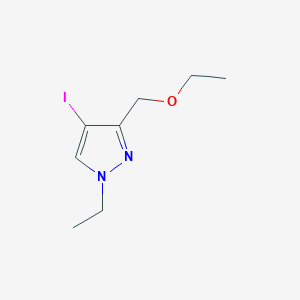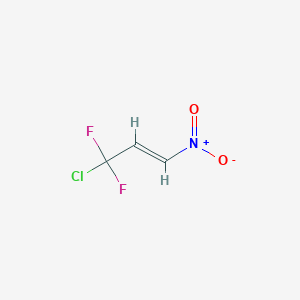
1-Brom-4-(3-brompropyl)benzol
Übersicht
Beschreibung
1-Bromo-4-(3-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the para position, and another bromine atom is attached to the end of a three-carbon propyl chain. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(3-bromopropyl)benzene has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 1-Bromo-4-(3-bromopropyl)benzene are the carbon atoms at the benzylic position . The benzylic position refers to the carbon atom next to the carbon of the benzene ring . This compound can interact with these carbon atoms, leading to various chemical reactions .
Mode of Action
1-Bromo-4-(3-bromopropyl)benzene can undergo several types of reactions. One of the main reactions is free radical bromination . In this reaction, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the stability of the benzylic radical, which is resonance-stabilized .
Another important reaction is nucleophilic substitution, which can occur via either an SN1 or SN2 pathway . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the replacement of the bromine atom .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-4-(3-bromopropyl)benzene are largely dependent on the specific reactions it undergoes. For instance, in free radical bromination, the compound can generate brominated derivatives . These derivatives can participate in further reactions, affecting various biochemical pathways .
Pharmacokinetics
Information on the pharmacokinetics of 1-Bromo-4-(3-bromopropyl)benzene is currently limited. It’s known that the compound is a liquid at room temperature . Its physical properties, such as its boiling point and flash point, may influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of 1-Bromo-4-(3-bromopropyl)benzene’s action depend on the specific reactions it undergoes and the context in which these reactions occur. For example, the compound can generate brominated derivatives through free radical bromination . These derivatives can have various effects, depending on their specific structures and the biochemical pathways they interact with .
Action Environment
The action of 1-Bromo-4-(3-bromopropyl)benzene can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature and the presence of catalysts . Additionally, the compound’s stability and reactivity can be influenced by factors such as pH and the presence of other chemical species .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Bromo-4-(3-bromopropyl)benzene are largely determined by its structure. The presence of bromine atoms makes it a good leaving group, enabling it to participate in nucleophilic substitution reactions
Molecular Mechanism
It is known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(3-bromopropyl)benzene typically involves the bromination of 4-(3-bromopropyl)toluene. The process can be summarized as follows:
Starting Material: 4-(3-bromopropyl)toluene.
Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure selective bromination at the para position of the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-4-(3-bromopropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or sulfonium ions (SO3H+) replace a hydrogen atom on the ring.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure settings to drive the reactions to completion.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(3-bromopropyl)benzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1-Bromo-3-phenylpropane: A compound with a bromine atom attached to the end of a three-carbon propyl chain, similar to 1-Bromo-4-(3-bromopropyl)benzene but without the additional bromine on the benzene ring.
Chlorobenzene: A compound with a chlorine atom instead of bromine attached to the benzene ring.
The uniqueness of 1-Bromo-4-(3-bromopropyl)benzene lies in its dual bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
1-bromo-4-(3-bromopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOADVRCIRXGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

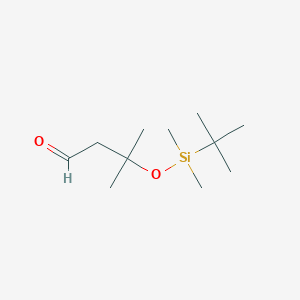
![1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2500168.png)
![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)
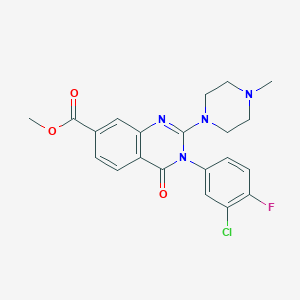
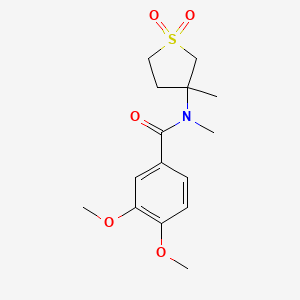
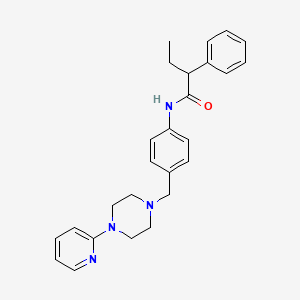
![3-Methyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2500176.png)
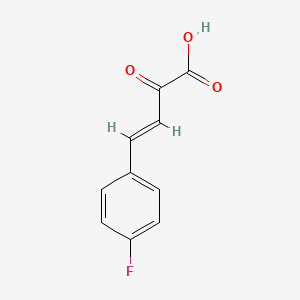
![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)
![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)
![4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2500185.png)
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
